N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyridazine ring via a sulfanylacetamide bridge. This compound’s structure positions it within a broader class of benzodioxin derivatives studied for antibacterial, antifungal, and anti-inflammatory applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-15-3-5-16(6-4-15)18-8-10-22(25-24-18)29-14-21(26)23-17-7-9-19-20(13-17)28-12-11-27-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFNFFLFIRGXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxin core linked to a pyridazinyl sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. The structure can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing similar moieties often exhibit:
- Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.
Anticancer Potential
A study evaluated the anticancer efficacy of related compounds on several cancer cell lines. For instance, a derivative with a similar benzodioxin structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells, indicating substantial cytotoxic effects .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thioacetamide derivatives related to N-(2,3-dihydro-1,4-benzodioxin). These compounds exhibited notable antibacterial activity against pathogenic bacteria when tested using standard disc diffusion methods .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-ethylphenyl group likely enhances lipophilicity compared to polar substituents (e.g., carboxylic acid in ), which could improve membrane permeability but reduce solubility .
- Activity Profile : While oxadiazole derivatives () and sulfonamide analogs () show strong antibacterial/antifungal effects, the target compound’s pyridazine core may align it with kinase inhibitors or anti-inflammatory agents, though specific data are lacking in the evidence .
Pharmacological and Toxicity Considerations
- Antibacterial Potential: Oxadiazole analogs () exhibit MIC values as low as 2 µg/mL against S. aureus and E. coli, suggesting the target compound’s pyridazine group may offer similar or improved activity depending on substituent interactions .
- Anti-inflammatory Activity : The benzodioxin-acetic acid derivative () demonstrates efficacy in rat paw edema models, highlighting the scaffold’s versatility across therapeutic areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
